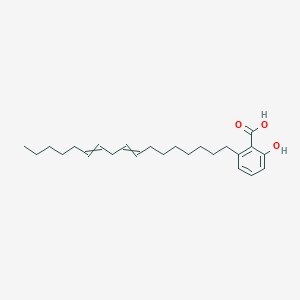![molecular formula C20H13ClN2 B13649466 2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline](/img/structure/B13649466.png)
2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a biphenyl group and a chlorine atom attached to the quinoxaline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Quinoxaline Formation: The biphenyl intermediate is then reacted with o-phenylenediamine in the presence of a suitable oxidizing agent to form the quinoxaline ring.
Chlorination: The final step involves the chlorination of the quinoxaline ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistency and efficiency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the compound can yield dihydroquinoxaline derivatives.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amino or thiol-substituted quinoxaline derivatives.
科学的研究の応用
2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in studying various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group enhances its binding affinity to these targets, while the quinoxaline core facilitates the inhibition of enzymatic activity. This dual interaction disrupts critical biological pathways, leading to the desired therapeutic or biological effect.
類似化合物との比較
- 2-([1,1’-Biphenyl]-4-yl)-3-chloroquinoxaline
- 2-([1,1’-Biphenyl]-2-yl)-3-chloroquinoxaline
- 2-([1,1’-Biphenyl]-3-yl)-3-bromoquinoxaline
Comparison:
- 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline is unique due to the specific positioning of the chlorine atom, which influences its reactivity and binding properties.
- 2-([1,1’-Biphenyl]-4-yl)-3-chloroquinoxaline has the chlorine atom at a different position, leading to variations in its chemical behavior and applications.
- 2-([1,1’-Biphenyl]-2-yl)-3-chloroquinoxaline differs in the position of the biphenyl group, affecting its overall stability and reactivity.
- 2-([1,1’-Biphenyl]-3-yl)-3-bromoquinoxaline has a bromine atom instead of chlorine, which can alter its electronic properties and reactivity.
特性
分子式 |
C20H13ClN2 |
|---|---|
分子量 |
316.8 g/mol |
IUPAC名 |
2-chloro-3-(3-phenylphenyl)quinoxaline |
InChI |
InChI=1S/C20H13ClN2/c21-20-19(22-17-11-4-5-12-18(17)23-20)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H |
InChIキー |
GLORZCSFIDGIPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC4=CC=CC=C4N=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B13649391.png)
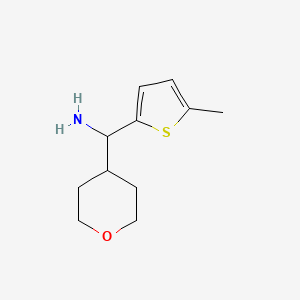


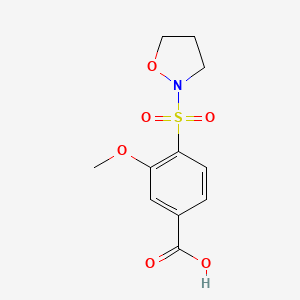
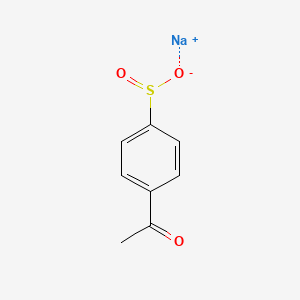

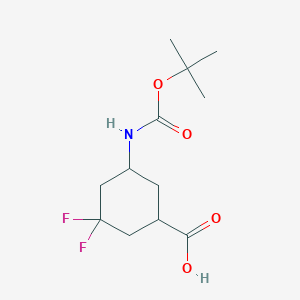
![4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13649418.png)
![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13649424.png)
![2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13649427.png)
